molecular formula C8H7NO5S B056369 [(2-Nitrophenyl)sulfinyl]acetic acid CAS No. 117737-43-6

[(2-Nitrophenyl)sulfinyl]acetic acid

Cat. No. B056369
M. Wt: 229.21 g/mol
InChI Key: WBGWBUXHHKALPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Nitrophenyl)sulfinyl]acetic acid is a chemical compound with the molecular formula C8H7NO5S . It is related to nitrobenzene and phenylacetic acid . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of [(2-Nitrophenyl)sulfinyl]acetic acid consists of all normal bond lengths and angles . Intermolecular O-H…O hydrogen bonds link the molecules into helical chains . The crystal packing is further stabilized by weak intermolecular C-H…O interactions .


Physical And Chemical Properties Analysis

[(2-Nitrophenyl)sulfinyl]acetic acid has a molecular weight of 213.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 213.00957888 g/mol . The topological polar surface area is 108 Ų .

Scientific Research Applications

Organic Corrosion Inhibitors

[(2-Nitrophenyl)sulfinyl]acetic acid may be related to organic compounds that serve as corrosion inhibitors in acidic solutions. These compounds typically contain heteroatoms like O, S, N, and P, which enable them to act as excellent inhibitors for metals and alloys in aggressive acidic solutions. This application is critical in industrial cleaning processes of ferrous and non-ferrous metals, including acid cleaning, pickling, and descaling, where acidic media like hydrochloric, sulfuric, nitric, phosphoric, and acetic acids are used (Goyal et al., 2018).

Food Additive-Additive Interactions

In the food industry, interactions between various additives, including those involving sulfinyl compounds, can affect the stability and potential toxicity of food products. The compound may be involved in reactions leading to the formation of stable compounds when reacted with other additives. Although no direct reference to [(2-Nitrophenyl)sulfinyl]acetic acid was found, the study of such interactions is important for ensuring food safety and managing additive levels to avoid adverse effects (Adams, 1997).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) for environmental management, particularly in water treatment, might utilize compounds like [(2-Nitrophenyl)sulfinyl]acetic acid. These processes involve the degradation of pollutants to less harmful substances. The review focuses on the degradation of specific compounds, highlighting the role of organic acids in AOPs for treating pollutants in water, suggesting potential relevance to the environmental applications of [(2-Nitrophenyl)sulfinyl]acetic acid (Qutob et al., 2022).

Photoprotection and Synthetic Chemistry

[(2-Nitrophenyl)sulfinyl]acetic acid might be involved in synthetic chemistry applications, particularly in the development of photoprotective groups. Such groups are crucial in controlling reaction pathways by protecting reactive sites until they are selectively exposed to light, which triggers a desired reaction. This application is instrumental in developing complex organic syntheses and pharmaceuticals, highlighting the compound's potential utility in synthetic organic chemistry (Amit et al., 1974).

Environmental Management

In environmental science, the study of nitrated phenols, including derivatives similar to [(2-Nitrophenyl)sulfinyl]acetic acid, addresses their occurrence and effects in the atmosphere. These compounds arise from various sources, including combustion processes and pesticide hydrolysis. Understanding their formation, degradation, and environmental impact is vital for managing air quality and mitigating pollution (Harrison et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 2-Nitrophenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects .

properties

IUPAC Name

2-(2-nitrophenyl)sulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5S/c10-8(11)5-15(14)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGWBUXHHKALPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Nitrophenyl)sulfinyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.